N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide
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Overview
Description
N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide typically involves the reaction of 1H-pyrazole with a suitable alkyne derivative. One common method is the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach involves the Rh(III)-catalyzed C-H functionalization of pyrazole derivatives with internal alkynes .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often employ eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolidines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the pyrazole ring act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions often involve solvents like ethanol or acetonitrile and catalysts such as Rh(III) or Pd(II) .
Major Products
The major products formed from these reactions include pyrazolones, pyrazolidines, and various substituted pyrazoles .
Scientific Research Applications
N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide include other pyrazole derivatives such as:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)but-2-ynamide |
InChI |
InChI=1S/C10H13N3O/c1-2-5-10(14)11-6-3-8-13-9-4-7-12-13/h4,7,9H,3,6,8H2,1H3,(H,11,14) |
InChI Key |
XVIVCBKSXCFOJC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCCCN1C=CC=N1 |
Origin of Product |
United States |
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